

Azemiglitazone clinical trial results analysis

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Compound Focus: Azemiglitazone

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Azemiglitazone Overview and Status

Azemiglitazone is a second-generation, once-daily oral insulin sensitizer. The table below summarizes its key characteristics based on current information.

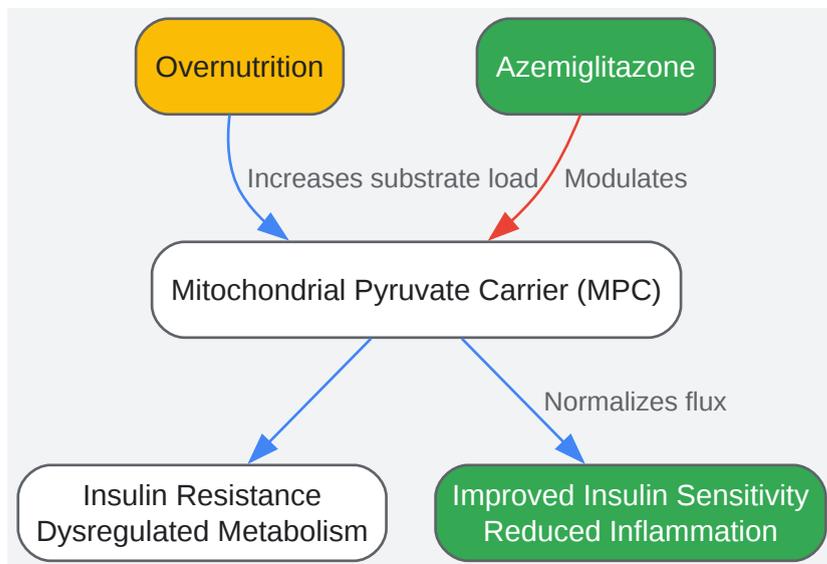
Attribute	Description
Generic Name	Azemiglitazone (MSDC-0602K) [1] [2]
Developer	Cirius Therapeutics (originally Metabolic Solutions Development Company) [2] [3]
Drug Class	Insulin sensitizers; Thiazolidinediones [2]
Mechanism of Action	Modulator of the mitochondrial pyruvate carrier (MPC) ; designed to have minimal direct activation of the PPAR- γ receptor [4] [3] [5]
Highest Development Phase	Phase 3 for MASH (Metabolic dysfunction-associated steatohepatitis, formerly NASH) [5]
Development in T2D	Suspended for Type 2 Diabetes Mellitus [2]

Mechanism of Action and Experimental Evidence

Azemiglitazone's value proposition lies in its novel mechanism, which differentiates it from first-generation TZDs like pioglitazone.

- **Key Differentiating Mechanism:** It primarily targets the **mitochondrial pyruvate carrier (MPC)** [4] [3] [5]. The MPC is a key regulator of cellular metabolism, controlling the entry of pyruvate into the mitochondria. By modulating this gateway, **Azemiglitazone** improves insulin sensitivity and lipid metabolism [5].
- **Key Experimental Finding:** It is engineered to have minimal direct binding and activation of the nuclear transcription factor **PPAR-γ** [4] [3]. This is a deliberate design choice to avoid the side effects (such as edema, weight gain, and bone fractures) associated with strong PPAR-γ activation by older TZDs [3] [6].

The following diagram illustrates this core mechanistic pathway and its intended effects.



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Emerging Clinical and Preclinical Data

While full Phase 3 results are awaited, recent analyses from a Phase 2B trial (EMMINENCE) and preclinical studies highlight its potential, especially in combination with GLP-1 receptor agonists.

- **Source of Data:** A post-hoc analysis of 23 patients with biopsy-proven MASH and Type 2 Diabetes from the 52-week Phase 2B **EMMINENCE** trial, who were on a stable GLP-1 regimen [4] [3].

- **Key Findings:** The addition of **Azemiglitazone** to a GLP-1 improved all circulating parameters, with particular improvements in **HbA1c** and **liver histology** [3].
- **Source of Data:** A preclinical study in diabetic *db/db* mice treated with the GLP-1 liraglutide [4] [3].
- **Key Findings:**
 - **Preservation of Lean Body Mass:** The combination of **Azemiglitazone** and liraglutide showed a significant preservation of lean body mass compared to liraglutide alone, which decreased lean mass [4] [3].
 - **Synergistic Glucose Improvement:** The combination led to a synergistic improvement in glucose tolerance with less elevation of circulating insulin [3].
 - **Increased Brown Adipose Tissue (BAT):** **Azemiglitazone** alone and in combination increased BAT, which is involved in calorie burning [3].

Positioning in the Competitive Landscape

Azemiglitazone is one of several late-stage candidates for MASH. The following table compares it with other prominent investigational therapies.

Drug Candidate (Company)	Mechanism of Action	Key Differentiator / Note
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| **Azemiglitazone** (Cirus Therapeutics) | Mitochondrial pyruvate carrier (MPC) modulator [5] | Potential for **lean mass preservation** in combo with GLP-1s; improved safety profile vs. 1st-gen TZDs [4] [3] | | **Efruxifermin (EFX)** (Akeru Therapeutics) | Fc-FGF21 fusion protein [5] | Mimics native FGF21 hormone; once-weekly subcutaneous dosing [5] | | **Pegozafermin** (89bio) | FGF21 analog [5] | Targets FGF21 receptor to regulate glucose/lipid metabolism [5] | | **Lanifibranor** (Inventiva) | Pan-PPAR agonist (α , δ , and partial γ) [5] | Oral agent; balanced activation of all three PPAR isoforms [5] | | **Semaglutide** (Novo Nordisk) | GLP-1 receptor agonist [5] | Repurposed from T2D/obesity; showed cardiometabolic benefits but mixed results on NASH resolution in trials [5] |

Future Development and Considerations

The future development of **Azemiglitazone** is focused on its potential as a combination therapy.

- **Phase 3 Focus:** The ongoing Phase 3 program will further examine **Azemiglitazone**'s potential to be an optimal partner for GLP-1-based weight loss approaches, addressing the underlying insulin resistance and mitigating lean muscle loss [3].
- **Unmet Need:** GLP-1s are effective for weight loss but cause the loss of both adipose and lean mass and do not directly address underlying insulin resistance. **Azemiglitazone** is positioned to potentially overcome these limitations [4] [3].

How to Stay Informed

For researchers and professionals, tracking the progress of these therapies requires monitoring specific sources.

- **Follow Clinical Trial Registries:** Websites like ClinicalTrials.gov are essential for tracking the official status, design, and eventual results of the Phase 3 trials for **Azemiglitazone** and its competitors.
- **Monitor Scientific Conferences:** Data for late-stage MASH drugs are often presented at major liver disease meetings such as the European Association for the Study of the Liver (EASL) and the American Association for the Study of Liver Diseases (AASLD).
- **Review Journals:** Keep an eye on peer-reviewed publications in hepatology and endocrinology journals for detailed analyses and trial results as they become available.

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